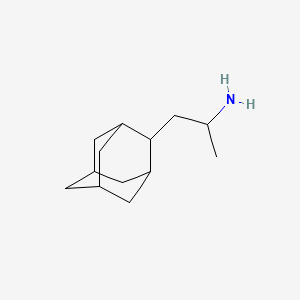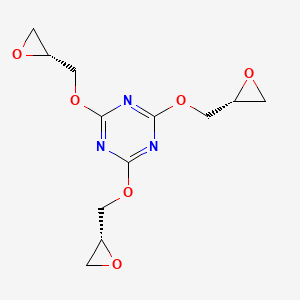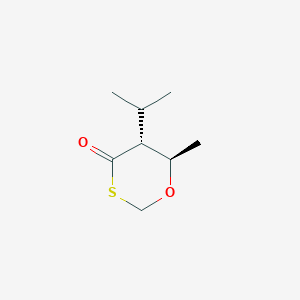
1,3-Oxathian-4-one,6-methyl-5-(1-methylethyl)-,trans-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Oxathian-4-one,6-methyl-5-(1-methylethyl)-,trans-(9CI) is a chemical compound with a unique structure that includes an oxathiane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathian-4-one,6-methyl-5-(1-methylethyl)-,trans-(9CI) typically involves the formation of the oxathiane ring through a series of chemical reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis techniques that ensure high yield and purity. The exact methods used can depend on the desired application and the scale of production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Oxathian-4-one,6-methyl-5-(1-methylethyl)-,trans-(9CI) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the reactions. The conditions can vary widely depending on the desired reaction and product.
Major Products Formed
Aplicaciones Científicas De Investigación
1,3-Oxathian-4-one,6-methyl-5-(1-methylethyl)-,trans-(9CI) has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate.
Industry: Utilized in various industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Oxathian-4-one,6-methyl-5-(1-methylethyl)-,trans-(9CI) involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application and the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,3-Oxathian-4-one,6-methyl-5-(1-methylethyl)-,trans-(9CI) include other oxathiane derivatives and compounds with similar structural features.
Propiedades
Fórmula molecular |
C8H14O2S |
|---|---|
Peso molecular |
174.26 g/mol |
Nombre IUPAC |
(5R,6R)-6-methyl-5-propan-2-yl-1,3-oxathian-4-one |
InChI |
InChI=1S/C8H14O2S/c1-5(2)7-6(3)10-4-11-8(7)9/h5-7H,4H2,1-3H3/t6-,7-/m1/s1 |
Clave InChI |
DUSOOOMNTAOPAC-RNFRBKRXSA-N |
SMILES isomérico |
C[C@@H]1[C@H](C(=O)SCO1)C(C)C |
SMILES canónico |
CC1C(C(=O)SCO1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


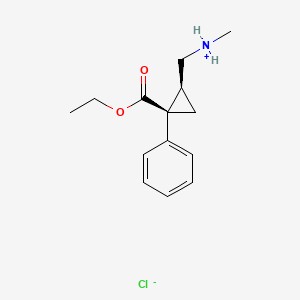
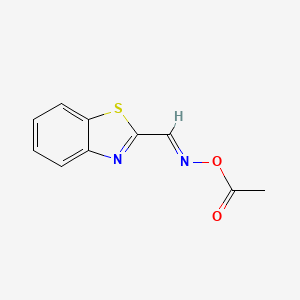
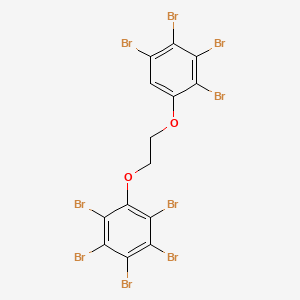
![3-Methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine](/img/structure/B13782226.png)
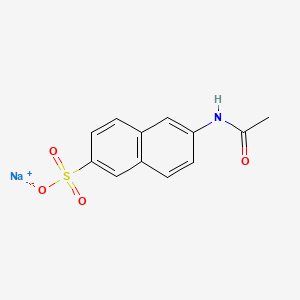
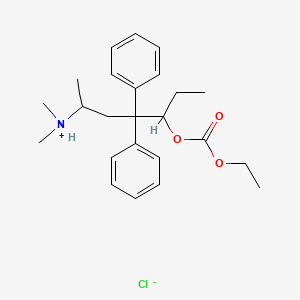
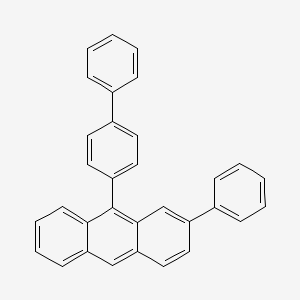
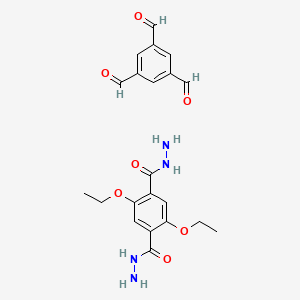
![2H-1-Benzopyran-2-one, 7-[(2-amino-1-naphthalenyl)azo]-3-phenyl-](/img/structure/B13782254.png)
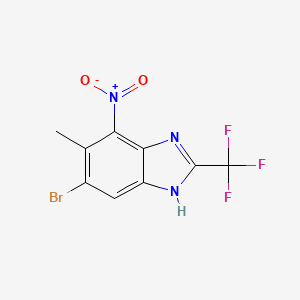
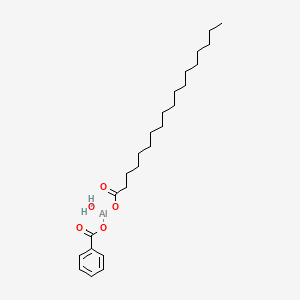
![copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide](/img/structure/B13782285.png)
